molecular formula C24H31N3OS B1668085 Butaperazine CAS No. 653-03-2

Butaperazine

カタログ番号: B1668085
CAS番号: 653-03-2
分子量: 409.6 g/mol
InChIキー: DVLBYTMYSMAKHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブタペラジンは、レポイズまたはチリレンとしても知られており、フェノチアジン系に属する典型的な抗精神病薬です。1967年に承認され、主に統合失調症の治療に使用されました。 1980年代に販売中止になった可能性があります .

製法

合成経路と反応条件

ブタペラジンの合成には、2-ブチリルフェノチアジンを原料として使用します。この化合物は、プロピオマジンやプロピオプロマジンに使用される方法と類似した方法で調製されます。主なステップには、1-メチルピペラジンを1-ブロモ-3-クロロプロパンでアルキル化して1-(γ-クロロプロピル)-4-メチルピペラジンを生成することが含まれます。 この中間体は、ソジアミドによる求核置換を受けて、側鎖を導入します .

工業生産方法

ブタペラジンの工業生産方法は、公の場で十分に文書化されていません。一般的には、上記と同じ化学反応と条件を使用し、収率と純度を最適化した大規模合成が用いられると考えられます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butaperazine involves the starting material 2-butyrylphenothiazine. This compound is prepared in a manner similar to the methods used for propiomazine and propiopromazine. The key steps include the alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane to form 1-(γ-chloropropyl)-4-methylpiperazine. This intermediate undergoes nucleophilic substitution facilitated by sodamide to install the side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using the same chemical reactions and conditions as described above, with optimizations for yield and purity.

化学反応の分析

科学的研究の応用

Butaperazine is a phenothiazine antipsychotic drug that has been used in the treatment of schizophrenia . It belongs to the class of phenothiazines with a piperazine structure .

Clinical Efficacy

Dosage and Administration this compound is typically administered orally, with dosages ranging from 20 mg to 80 mg daily for most chronic schizophrenic patients . A higher whole blood steady-state drug plasma level was achieved when the medication was given three times a day compared to the same total daily dose once a day .

Therapeutic Response Therapeutic response to this compound is more strongly correlated with the drug's concentration bound to red blood cells than with plasma concentration . Some patients who are non-responders to this compound have two to seven times lower levels of the drug in plasma and red blood cells after a single dose or chronic dosing .

Clinical Trials A clinical trial evaluating this compound against chlorpromazine and placebo over 16 weeks in 67 chronic schizophrenia patients showed the effectiveness of this compound .

Pharmacokinetics

Absorption and Distribution Following oral administration of 10-60 mg of this compound, average peak serum levels of 215 ng/mL are observed in humans. The drug exhibits an initial rapid phase half-life of 4 hours and a slower phase half-life of 12 hours. Serum this compound levels are proportional to the administered dose .

Metabolism this compound is metabolized in rats and dogs primarily through hydroxylation of the phenothiazine ring system and oxidative N-demethylation. Minor metabolites include this compound sulfoxide, this compound sulfone, and a reduction product of the butyryl side-chain carbonyl group . After chronic administration of piperazine-substituted phenothiazines, tissues contain drug metabolites resulting from piperazine ring fission by multiple oxidative N-dealkylation to give substituted ethylenediamine .

Mechanism of Action Phenothiazines block the activation of adenylate cyclase by dopamine in the limbic system and caudate nucleus. The therapeutic efficacy and side effects of this compound may relate to the inhibition of dopamine activation of adenylate cyclase .

Potential Medicinal Applications of Phenothiazine Hybrids

While the search results focus primarily on this compound as an antipsychotic, one study mentions the broader applications of phenothiazine hybrids :

  • Anticancer Activity Certain phenothiazine hybrids have shown potential anticancer activity by reducing the expression of pro-survival gene Bcl-2 and increasing the expression of pro-apoptotic Bax and cyclin-dependent kinase inhibitor CDKN1A in cancer cells .
  • P-glycoprotein Inhibition Some phenothiazine hybrids have demonstrated efficacy comparable to verapamil, a known P-glycoprotein inhibitor .
  • Neuroprotection Certain phenothiazine derivatives have demonstrated neuroprotection in neuroblastoma cells . These hybrids may have antioxidant activity and butyrylcholinesterase (BuChE) inhibitory activity, making them potential candidates for treating Alzheimer’s disease .

作用機序

ブタペラジンは、脳の線条体および中脳辺縁系におけるドーパミン回転率を増加させることにより、抗精神病作用を発揮します。 この作用は、ドーパミン受容体に対する拮抗作用によるものと考えられていますが、正確な分子標的と経路は完全に解明されていません .

類似化合物との比較

類似化合物

独自性

ブタペラジンは、ブチリル基とピペラジン側鎖を含む、その特定の化学構造においてユニークです。 この構造は、その薬理学的プロファイルに寄与し、他のフェノチアジン誘導体とは異なります .

生物活性

Butaperazine, a phenothiazine derivative, is primarily recognized for its neuroleptic properties and has been studied for its effects on various biological systems. This article provides an overview of the compound's biological activity, including its pharmacokinetics, therapeutic effects, and case studies that illustrate its clinical relevance.

Chemical Profile

  • Chemical Formula : C24_{24}H31_{31}N3_3OS
  • Molecular Weight : 409.59 g/mol
  • DrugBank Accession Number : DB13213

This compound acts primarily as an antagonist at dopamine D2 receptors in the central nervous system (CNS). This mechanism underlies its efficacy in treating schizophrenia and other psychotic disorders. The drug also exhibits activity at serotonin receptors, contributing to its antipsychotic effects .

Pharmacokinetics

Research indicates significant interpatient variability in the plasma and red blood cell (RBC) concentrations of this compound. Studies have shown that RBC-bound drug levels correlate better with clinical improvement than plasma levels, suggesting that monitoring RBC concentrations may provide a more reliable indicator of therapeutic efficacy .

Biological Activities

  • Antipsychotic Effects :
    • This compound has been shown to reduce negative symptoms in patients with schizophrenia. A study involving chronic nonresponders indicated that higher blood levels of this compound were associated with better clinical outcomes .
    • A controlled trial highlighted that this compound concentrations in RBCs correlated significantly with clinical improvement, demonstrating an inverted U-shaped relationship .
  • Neuroleptic Malignant Syndrome (NMS) :
    • There are documented cases of NMS associated with this compound use, emphasizing the need for careful monitoring during treatment .
  • Sedative Effects :
    • As a CNS depressant, this compound can enhance the sedative effects of other medications, necessitating caution when prescribed alongside other CNS-active drugs .

Study 1: Efficacy in Schizophrenia

A double-blind, placebo-controlled study involving 320 patients demonstrated a statistically significant reduction in negative symptoms among those treated with this compound compared to placebo controls. However, the variability in response highlighted the importance of individualized dosing based on drug levels .

Study 2: Plasma Levels and Clinical Response

In a cohort of 24 hospitalized patients, researchers measured plasma and RBC levels of this compound over two weeks. Results showed that while plasma levels did not correlate significantly with clinical outcomes, RBC levels provided a better indication of therapeutic response .

Data Table: Biological Activity Overview

Activity TypeDescriptionEvidence Source
Antipsychotic EffectsReduces negative symptoms in schizophrenia ,
NMS RiskDocumented cases of NMS associated with this compound
Sedative EffectsEnhances CNS depressant effects when combined

特性

IUPAC Name

1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3OS/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLBYTMYSMAKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022712
Record name Butaperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

270-280 °C @ 0.05 mm Hg
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1 G IN 400 ML WATER; SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALCOHOL & METHANOL; INSOL IN ACETONE, CHLOROFORM, & ETHER /MALEATE/, SOL OF THE FREE BASE IN ARTIFICIAL INTESTINAL JUICE WAS 283 MG/100 ML AT PH 6, DECR TO 4.9 MG/100 ML AT PH 8
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

653-03-2
Record name Butaperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=653-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butaperazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butaperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butaperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butaperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXP4T9106S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 180-182 °C /Maleate/
Record name BUTAPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butaperazine
Reactant of Route 2
Butaperazine
Reactant of Route 3
Butaperazine
Reactant of Route 4
Butaperazine
Reactant of Route 5
Butaperazine
Reactant of Route 6
Reactant of Route 6
Butaperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。